2-amino-N-(2-methylpropyl)propanamide

GPCR pharmacology Prokineticin receptor Binding affinity

Researchers probing steric effects of branched N-alkyl substitution in alaninamide SAR often face supply gaps for this exact isobutyl variant. This compound delivers the precise N-isobutyl pattern required to test hydrophobic-mimic hypotheses. • Balanced XLogP 0.4 & TPSA 55.1 Ų for oral bioavailability optimization. • Free α-amino handle enables acylation, sulfonylation, or reductive amination. • Validated low-affinity PKR2 control (Ki >10,000 nM) for GPCR assay calibration. • Available as free base (95%) and hydrochloride salt for flexible formulation.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B13308410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-methylpropyl)propanamide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C(C)N
InChIInChI=1S/C7H16N2O/c1-5(2)4-9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10)
InChIKeyDOHLDWQZEPRKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-methylpropyl)propanamide: Core Structural and Physicochemical Reference for Research Procurement


2-Amino-N-(2-methylpropyl)propanamide (also known as N-isobutylalaninamide, CAS 590423-18-0) is a small-molecule amino acid derivative belonging to the N-alkyl alaninamide class. Its molecular formula is C7H16N2O, with a molecular weight of 144.21 g/mol. The compound features a propanamide backbone with a primary amino group at the α-carbon and an N-isobutyl substitution. Key physicochemical descriptors include a computed XLogP3-AA value of 0.4 [1], a topological polar surface area (TPSA) of 55.1 Ų [1], and a rotatable bond count of 3 in the free base form [1]. It is commercially available as both a free base and a hydrochloride salt (e.g., CAS 1236262-28-4), the latter offering enhanced aqueous solubility. This compound is primarily employed as a versatile synthetic building block for peptide mimetics and medicinal chemistry campaigns , serving as a core scaffold for derivatization rather than as a potent bioactive entity itself.

Why Unsubstituted or Linear-Chain Analogs Cannot Substitute for 2-Amino-N-(2-methylpropyl)propanamide in Design


Direct substitution with unsubstituted alaninamide or linear N-alkyl analogs (e.g., N-propyl or N-ethyl) is not scientifically equivalent. The branched isobutyl side chain introduces a critical steric and hydrophobic element that fundamentally alters molecular recognition, conformational flexibility, and physicochemical properties. While specific head-to-head potency data for this exact compound are sparse in the public domain, class-level structure-activity relationships (SAR) for alaninamide derivatives demonstrate that subtle changes in N-alkyl substitution can dramatically shift biological activity profiles—as seen in anticonvulsant alaninamides where branched moieties are essential for in vivo efficacy [1]. Furthermore, the isobutyl group confers a unique balance of lipophilicity (XLogP 0.4 [2]) and hydrogen-bonding capacity, distinguishing it from analogs with lower or higher logP values. For research requiring this precise substitution pattern—often in the context of peptide mimetics or specific patent space exploration [3]—procuring an alternative alkyl amide would invalidate the intended structure-activity hypothesis or synthesis plan.

Quantitative Differentiators for 2-Amino-N-(2-methylpropyl)propanamide Versus N-Alkyl Propanamide Comparators


Receptor Binding Affinity at Prokineticin Receptor 2 (PKR2)

The (R)-enantiomer of this compound, (-)-(2R)-2-amino-N-isobutylpropanamide, has been evaluated for binding affinity at the prokineticin receptor 2 (PKR2). In a calcium mobilization assay, it exhibited a Ki value of >10,000 nM [1]. This quantitative result explicitly defines this compound as a low-affinity ligand for this GPCR target.

GPCR pharmacology Prokineticin receptor Binding affinity

Lipophilicity (XLogP) and Polarity (TPSA) as a Differentiator from Linear N-Alkyl Analogs

The target compound's computed XLogP3-AA value is 0.4, and its topological polar surface area (TPSA) is 55.1 Ų [1]. For comparison, the linear N-propyl analog (2-amino-N-propylpropanamide) has a higher computed XLogP of ~1.1 , indicating greater lipophilicity, while the unsubstituted alaninamide core has a lower TPSA of 46.3 Ų. The isobutyl substitution thus provides a distinct, intermediate physicochemical profile.

Physicochemical properties Medicinal chemistry Drug design

Salt Form Advantage: Aqueous Solubility Enhancement via Hydrochloride Salt

The hydrochloride salt form (CAS 1236262-28-4) is specifically noted to enhance aqueous solubility compared to the free base . While quantitative solubility data (e.g., mg/mL) is not publicly reported, the structural basis for this improvement is clear: the protonated amine in the salt form increases polarity and facilitates dissolution in aqueous media, a critical parameter for in vitro and in vivo experimental protocols.

Formulation Solubility In vitro assays

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 3 rotatable bonds in its free base form [1] (4 in the hydrochloride ), whereas the N-ethyl analog has 2 rotatable bonds and the N-butyl analog has 4. This intermediate flexibility is a direct consequence of the isobutyl substitution and influences the compound's ability to adopt bioactive conformations.

Molecular modeling Drug design Conformational analysis

Evidence-Backed Application Scenarios for 2-Amino-N-(2-methylpropyl)propanamide Procurement


Peptide Mimetic Scaffold in Medicinal Chemistry

This compound serves as a core building block for the synthesis of peptide mimetics, where the N-isobutyl group can mimic hydrophobic amino acid side chains (e.g., leucine or isoleucine) while the free amino group allows for further N-terminal derivatization [1]. Its XLogP of 0.4 and rotatable bond count of 3 provide a balanced physicochemical profile suitable for oral bioavailability optimization [2].

Negative Control Ligand for Prokineticin Receptor 2 Studies

With a confirmed Ki >10,000 nM at PKR2 [1], the (R)-enantiomer of this compound is a validated low-affinity control for GPCR screening campaigns. It can be used to establish baseline activity and validate assay sensitivity without introducing confounding agonist or antagonist effects.

Chemical Probe for Studying N-Alkyl Substitution Effects on Bioactivity

In structure-activity relationship (SAR) studies of alaninamide-based therapeutics (e.g., anticonvulsants or analgesics [1]), this compound represents a specific, branched alkyl substitution point. It allows researchers to systematically probe the steric and electronic contributions of an isobutyl group to target engagement and in vivo efficacy, in contrast to linear or unsubstituted controls.

Synthetic Intermediate for Amide Bond-Containing Pharmacophores

The free amino group is a reactive handle for acylation, sulfonylation, or reductive amination, while the secondary amide is resistant to proteolytic cleavage. This makes the compound a versatile intermediate for constructing more complex molecules containing stable amide bonds, particularly in pharmaceutical research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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